Cas no 61694-96-0 (1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N,N'-diethyl-)

1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N,N'-diethyl- structure
61694-96-0 structure
Product Name:1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N,N'-diethyl-
CAS No:61694-96-0
MF:C13H21ClN2
MW:240.772242307663
CID:469660
PubChem ID:10847667
Update Time:2025-04-19

1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N,N'-diethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N,N'-diethyl-
    • N'-[(4-chlorophenyl)methyl]-N,N'-diethylethane-1,2-diamine
    • AKOS010829206
    • 61694-96-0
    • SCHEMBL11464709
    • DTXSID80445773
    • Inchi: 1S/C13H21ClN2/c1-3-15-9-10-16(4-2)11-12-5-7-13(14)8-6-12/h5-8,15H,3-4,9-11H2,1-2H3
    • InChI Key: UOYVXTQNOLTLQT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CN(CC)CCNCC

Computed Properties

  • Exact Mass: 240.13953
  • Monoisotopic Mass: 240.1393264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • PSA: 15.27
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